molecular formula C9H6N2O3 B1358050 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 37937-62-5

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1358050
CAS RN: 37937-62-5
M. Wt: 190.16 g/mol
InChI Key: FBWZBUNNSOZSSJ-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, often involves the use of nitrogen- and oxygen-containing scaffolds . The exact method of synthesis can vary depending on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

1,2,4-Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, can undergo various chemical reactions . The exact reactions and their mechanisms can depend on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has a molecular weight of 190.16 g/mol . Its physical and chemical properties can be determined using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Chemical Genetics and Drug Discovery

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are instrumental in chemical genetics approaches for the discovery of new drugs and identification of molecular targets. These compounds have been utilized in cell-based assays to identify molecules exhibiting apoptosis-inducing activities, highlighting their potential as anticancer agents. Notably, derivatives of 1,2,4-oxadiazoles, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have led to the discovery of potential drugs and understanding of signaling pathways in cancer research. Tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR) are among the molecular targets identified using these compounds (Cai, Drewe, & Kasibhatla, 2006).

Supramolecular Chemistry and Binding Interactions

In supramolecular chemistry, 1,2,4-oxadiazol-5-ones, a class related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, are used as binding ligands in non-covalent complexes. They have shown the ability to form stable hydrogen-bonded complexes with receptor molecules, exemplified by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base. This interaction has been characterized using techniques such as X-ray crystallography and 1H NMR, demonstrating the potential of these compounds in designing new molecular recognition systems (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

Synthesis and Material Development

The derivatives of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid are used extensively in synthetic chemistry for the development of new materials. For instance, they have been involved in the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds, which are relevant in the development of novel materials with specific properties. These compounds have shown potential in various applications, including the formation of γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).

Biological Studies and Drug Design

In biological studies, 1,2,4-oxadiazole derivatives, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These studies have provided insights into their interaction with biological targets such as cyclooxygenase-2 enzyme, showcasing their potential as therapeutic agents. For instance, a series of N-phenyl anthranilic acid-based 1,3,4-oxadiazoles have been synthesized and shown to interact effectively with the COX-2 receptor (Bala, Kamboj, Saini, & Prasad, 2013).

Safety And Hazards

The safety and hazards associated with 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can depend on various factors, including its specific physical and chemical properties, how it is handled and stored, and the specific conditions under which it is used .

Future Directions

The future directions for research on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and related compounds could include further studies on their synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the exploration of new chemical reactions, and the investigation of their potential uses in various fields .

properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZBUNNSOZSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618270
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

CAS RN

37937-62-5
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Viterbo, R Calvino, A Serafino - Journal of the Chemical Society …, 1980 - pubs.rsc.org
The crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, C9H7N3O2, has been determined by single-crystal X-ray analysis. The crystals are triclinic, space …
Number of citations: 5 pubs.rsc.org
L Baiocchi, G Picconi, G Palazzo - Journal of Heterocyclic …, 1979 - Wiley Online Library
Certain 1,2,4‐oxadiazolyl‐aryl nitrones isomerize to the corresponding amides by heating in ethanol via stable intermediates, for which the structure of 1,2,4‐oxadiazolium inner salts …
Number of citations: 4 onlinelibrary.wiley.com
F Huguet, A Melet, R Alves de Sousa… - …, 2012 - Wiley Online Library
New series of acids and hydroxamic acids linked to five‐membered heterocycles including furan, oxazole, 1,2,4‐ or 1,3,4‐oxadiazole, and imidazole were synthesized and tested as …
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org

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